molecular formula C22H19F2N5O3 B2683676 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide CAS No. 922044-91-5

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide

Cat. No. B2683676
CAS RN: 922044-91-5
M. Wt: 439.423
InChI Key: ONYZTQAXIAKQAW-UHFFFAOYSA-N
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Description

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C22H19F2N5O3 and its molecular weight is 439.423. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Pyrazolo[3,4-d]pyrimidines

Researchers have been actively engaged in synthesizing novel pyrazolo[3,4-d]pyrimidines and evaluating their potential in various scientific applications. These efforts include the synthesis of derivatives aimed at enhancing their binding affinity to specific proteins or receptors, which can be instrumental in developing diagnostic tools or therapeutic agents. For example, novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their binding affinity to the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This research emphasizes the synthesis approach and the biological evaluation of these compounds, highlighting their potential as PET radiotracers for imaging neuroinflammation (Damont et al., 2015).

Coordination Complexes and Antioxidant Activity

Beyond therapeutic applications, pyrazole-acetamide derivatives, closely related structurally to the compound , have been utilized to construct novel Co(II) and Cu(II) coordination complexes. The study of these complexes reveals the effect of hydrogen bonding on self-assembly processes and their significant antioxidant activity. This research provides insights into the structural attributes contributing to the antioxidant properties and the potential applications of these complexes in addressing oxidative stress-related conditions (Chkirate et al., 2019).

Anticancer Activity

Another domain of scientific research application for related compounds includes their evaluation for anticancer activity. Novel fluoro-substituted compounds have been tested against various human cancer cell lines, demonstrating promising anticancer activity at low concentrations. This research underscores the potential of these compounds in developing new anticancer drugs and the importance of structural modifications to enhance their efficacy (Hammam et al., 2005).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O3/c23-16-4-6-18(7-5-16)32-13-20(30)25-8-9-29-21-19(11-27-29)22(31)28(14-26-21)12-15-2-1-3-17(24)10-15/h1-7,10-11,14H,8-9,12-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYZTQAXIAKQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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